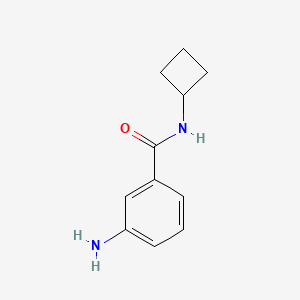

3-amino-N-cyclobutylbenzamide

Description

3-Amino-N-cyclobutylbenzamide is a substituted benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen and an amino (-NH₂) substituent at the 3-position of the benzoyl ring. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., N-(2-oxocyclobutyl)benzamide derivatives) suggest synthetic routes involving cyclobutene intermediates and benzamide precursors under acidic conditions . Such compounds are often explored in medicinal chemistry for their pharmacokinetic properties or as intermediates in drug synthesis.

Properties

IUPAC Name |

3-amino-N-cyclobutylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h1,3-4,7,10H,2,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHDMXIJAYFGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclobutylbenzamide typically involves the reaction of 3-nitrobenzoyl chloride with cyclobutylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 3-amino-N-cyclobutylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclobutylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines.

Scientific Research Applications

3-Amino-N-cyclobutylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-amino-N-cyclobutylbenzamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzamide structure can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-amino-N-cyclobutylbenzamide and related benzamides:

*Calculated based on standard atomic weights.

Physicochemical and Crystallographic Insights

- Crystal Packing: Monoclinic systems (e.g., 3-chloro-N-phenylbenzamide) exhibit intermolecular hydrogen bonding (N–H⋯O=C), stabilizing the lattice . In contrast, cyclobutyl derivatives may adopt distinct packing due to non-planar amide linkages.

Biological Activity

3-Amino-N-cyclobutylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-Amino-N-cyclobutylbenzamide features a benzamide structure with an amino group and a cyclobutyl substituent. The cyclobutyl ring may enhance the compound's lipophilicity and stability, influencing its bioavailability in biological systems. The presence of the amino group can facilitate interactions with various biological targets, making it a candidate for drug development.

The mechanism of action for 3-amino-N-cyclobutylbenzamide involves its interaction with specific enzymes and receptors. The compound is believed to inhibit certain enzyme activities, potentially through the formation of hydrogen bonds with amino acid residues in the active sites of these enzymes. This interaction can lead to altered enzymatic functions, which may contribute to its pharmacological effects.

Enzyme Inhibition

Research indicates that derivatives of benzamides, including 3-amino-N-cyclobutylbenzamide, exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for AChE inhibition range between 33.1 to 85.8 µM, while BuChE inhibition shows IC50 values from 53.5 to 228.4 µM . This suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to 3-amino-N-cyclobutylbenzamide possess cytotoxic properties against various cancer cell lines. For instance, analogs have shown significant antiproliferative effects on HepG2 liver cancer cells, with certain compounds exhibiting IC50 values indicating potent cytotoxicity .

Data Summary

| Biological Activity | IC50 Values (µM) | Remarks |

|---|---|---|

| AChE Inhibition | 33.1 - 85.8 | Moderate inhibition |

| BuChE Inhibition | 53.5 - 228.4 | Moderate inhibition |

| Cytotoxicity (HepG2 Cells) | Varies (specific values not provided) | Significant antiproliferative effects |

Case Study: Enzyme Inhibition

A study on the enzyme inhibitory effects of benzamides showed that certain derivatives, including those related to 3-amino-N-cyclobutylbenzamide, effectively inhibited AChE and hCA I and II enzymes at nanomolar levels. The most potent inhibitors exhibited Ki values as low as 4.07 nM for hCA I . These findings highlight the potential of this compound in drug design for neurodegenerative diseases.

Case Study: Antiproliferative Effects

Another investigation focused on the cytotoxic activity of benzamide derivatives against HepG2 cells revealed that some compounds induced apoptosis and arrested the cell cycle at G1/S stages. This suggests that modifications in the benzamide structure can enhance biological activity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.